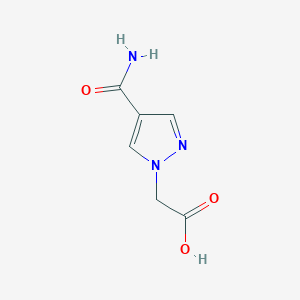
4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one , also known as FSB-Cl , is an organic compound containing a sulfonyl group.
- It is used as a building block in organic synthesis and has applications in various chemical transformations.
Synthesis Analysis
- The synthesis of FSB-Cl involves the reaction of 4-fluorobenzene-1-sulfonyl chloride with butanoyl chloride .
- The reaction proceeds via nucleophilic substitution, resulting in the formation of FSB-Cl.
Molecular Structure Analysis
- Chemical Formula : C<sub>10</sub>H<sub>10</sub>ClFO<sub>3</sub>S
- Molecular Weight : 264.7 g/mol
- Structure :
Chemical Reactions Analysis
- FSB-Cl can participate in various reactions, including nucleophilic substitutions, acylations, and more.
- Its reactivity depends on the sulfonyl and acyl groups present.
Physical And Chemical Properties Analysis
- Density : 1.4±0.1 g/cm³
- Boiling Point : 370.7±52.0 °C at 760 mmHg
- Flash Point : 178.0±30.7 °C
- Solubility : Soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Catalytic and Synthetic Applications : The synthesis and applications of similar compounds have been explored in various studies. For example, research on the introduction of novel nanosized N-sulfonated Brönsted acidic catalysts has shown significant potential for promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016). This work demonstrates the efficiency of novel catalysts in organic synthesis, potentially including the synthesis of compounds like "4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one".
Material Science : A study on the synthesis and property of novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications showcases the importance of sulfonyl and fluorophenyl groups in creating materials with specific applications (Hongtao Li et al., 2009). These findings could be relevant for the use of "4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one" in material science, particularly in the development of new polymers and materials for energy applications.
Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes, as described by Diwu et al. (1997), indicates the potential for compounds with sulfonyl and fluorophenyl groups to serve as molecular probes (Z. Diwu et al., 1997). While the study does not directly mention "4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one", the structural motifs discussed have relevance for the design and application of fluorescent probes in biochemical and medical research.
Safety And Hazards
- FSB-Cl is not considered hazardous according to OSHA standards.
- It is important to handle it with care, avoid skin and eye contact, and follow safety protocols.
Zukünftige Richtungen
- Further research could explore FSB-Cl’s applications in drug development, materials science, and catalysis.
- Investigate its reactivity in various chemical transformations.
Remember to consult relevant scientific literature for more detailed information. 🌟
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c19-13-7-9-14(10-8-13)26(24,25)11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTIXRZUKALOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)



![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)



![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)


![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)

